tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
Overview
Description
“tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate” is a chemical compound with a molecular weight of 296.33 . It is also known by its IUPAC name, tert-butyl ((1-(2,2,2-trifluoroethyl)piperidin-4-yl)methyl)carbamate . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound is a powder . Its molecular weight is 296.33 . The InChI code, which provides information about its molecular structure, is 1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19) .
Scientific Research Applications
Material Science and Crystallography
- Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including compounds similar to tert-butyl carbamates, demonstrates their importance in understanding the interplay between hydrogen and halogen bonds in crystal engineering. Such studies are crucial for designing materials with specific physical properties (Baillargeon et al., 2017).
Organic Chemistry and Synthesis
- The synthesis of tert-butyl carbamate derivatives has been extensively studied to develop novel compounds with potential applications in medicine and material science. For example, carbamate derivatives have been synthesized and characterized, revealing insights into the molecular structures and interactions that could be leveraged for the development of new drugs or materials (Das et al., 2016).
Pharmacological Intermediate Development
- Certain tert-butyl carbamates serve as key intermediates in the synthesis of biologically active compounds. For instance, the efficient synthesis of a complex molecule starting from oxoacetic acid monohydrate showcases the role of tert-butyl carbamates in the development of pharmacological agents (Vaid et al., 2013).
- Another study highlighted the synthesis of tert-butyl carbamate as a crucial intermediate for Vandetanib, a therapeutic agent, demonstrating the significance of these compounds in drug development processes (Wang et al., 2015).
Properties
IUPAC Name |
tert-butyl N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDUITUPEHFOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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